molecular formula C20H17BrN2O3 B455560 3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N-(3-PYRIDYL)BENZAMIDE

3-[(2-BROMOPHENOXY)METHYL]-4-METHOXY-N-(3-PYRIDYL)BENZAMIDE

Cat. No.: B455560
M. Wt: 413.3g/mol
InChI Key: PXZPQMHSDNNHND-UHFFFAOYSA-N
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Description

3-[(2-Bromophenoxy)methyl]-4-methoxy-N-(3-pyridyl)benzamide is a complex organic compound with a molecular formula of C19H17BrN2O3. This compound is characterized by the presence of a bromophenoxy group, a methoxy group, and a pyridyl group attached to a benzamide core. It is used in various scientific research fields due to its unique chemical properties.

Properties

Molecular Formula

C20H17BrN2O3

Molecular Weight

413.3g/mol

IUPAC Name

3-[(2-bromophenoxy)methyl]-4-methoxy-N-pyridin-3-ylbenzamide

InChI

InChI=1S/C20H17BrN2O3/c1-25-18-9-8-14(20(24)23-16-5-4-10-22-12-16)11-15(18)13-26-19-7-3-2-6-17(19)21/h2-12H,13H2,1H3,(H,23,24)

InChI Key

PXZPQMHSDNNHND-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)COC3=CC=CC=C3Br

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CN=CC=C2)COC3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromophenoxy)methyl]-4-methoxy-N-(3-pyridyl)benzamide typically involves multiple steps. One common method starts with the bromination of phenol to form 2-bromophenol. This intermediate is then reacted with formaldehyde to produce 2-bromophenoxymethyl alcohol. The next step involves the methylation of 4-hydroxybenzaldehyde to form 4-methoxybenzaldehyde. The final step is the condensation of 2-bromophenoxymethyl alcohol with 4-methoxybenzaldehyde and 3-aminopyridine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromophenoxy)methyl]-4-methoxy-N-(3-pyridyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromophenoxy group can be reduced to form a phenoxy group.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 3-[(2-bromophenoxy)methyl]-4-formyl-N-(3-pyridyl)benzamide.

    Reduction: Formation of 3-[(2-phenoxy)methyl]-4-methoxy-N-(3-pyridyl)benzamide.

    Substitution: Formation of 3-[(2-azidophenoxy)methyl]-4-methoxy-N-(3-pyridyl)benzamide.

Scientific Research Applications

3-[(2-Bromophenoxy)methyl]-4-methoxy-N-(3-pyridyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[(2-Bromophenoxy)methyl]-4-methoxy-N-(3-pyridyl)benzamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation, leading to its potential anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-Bromophenoxy)methyl]-4-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide
  • 3-[(2-Bromophenoxy)methyl]-4-methoxy-N-[4-(2-toluidinosulfonyl)phenyl]benzamide

Uniqueness

Compared to similar compounds, 3-[(2-Bromophenoxy)methyl]-4-methoxy-N-(3-pyridyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its pyridyl group, in particular, may enhance its ability to interact with certain biological targets, making it a valuable compound for research and potential therapeutic applications.

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